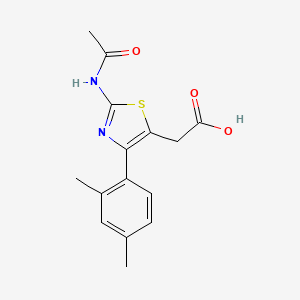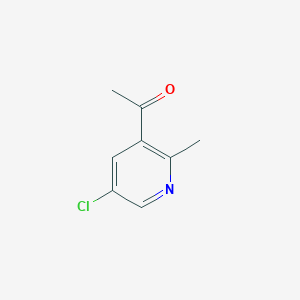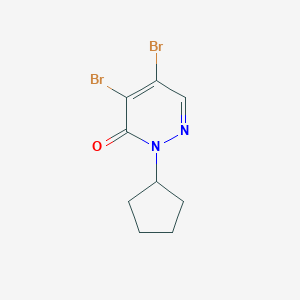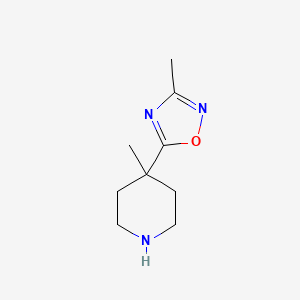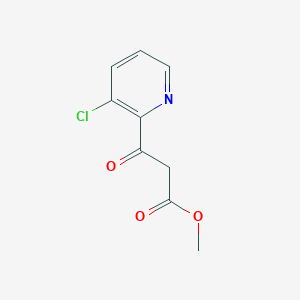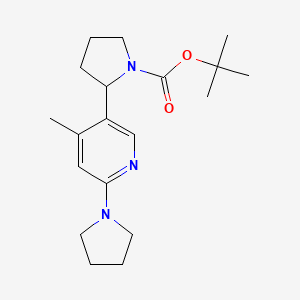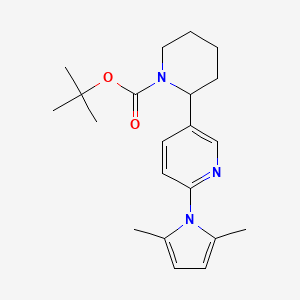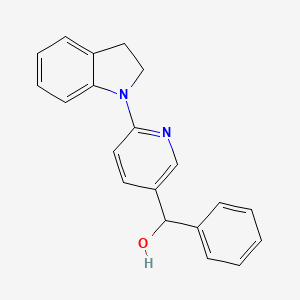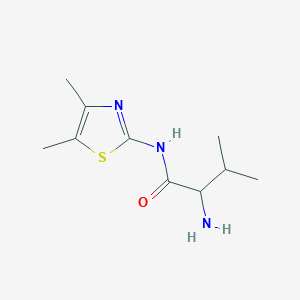![molecular formula C16H13N3O2 B11812025 1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)
1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopropyl group, a nitro group, and a phenyl group attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and cyclopropylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane
Common reagents used in these reactions include acids, bases, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Lacks the cyclopropyl and nitro groups, resulting in different biological activity.
5-Nitrobenzimidazole: Lacks the cyclopropyl and phenyl groups, leading to different chemical properties.
Cyclopropylbenzimidazole: Lacks the nitro and phenyl groups, affecting its reactivity and applications
The presence of the cyclopropyl, nitro, and phenyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-cyclopropyl-5-nitro-2-phenylbenzimidazole |
InChI |
InChI=1S/C16H13N3O2/c20-19(21)13-8-9-15-14(10-13)17-16(18(15)12-6-7-12)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2 |
InChI Key |
YFAWQIOGYSXGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


